2-{4'-methyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl}pyrimidine-4-carbonitrile
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Description
2-{4'-methyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl}pyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C16H19N5O2 and its molecular weight is 313.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.15387487 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- The compound’s primary targets are Tankyrases (TNKS) . These enzymes belong to the poly (ADP-ribose) polymerase (PARP) family and play essential roles in various cellular processes, including the Wnt β-catenin pathway .
- Specifically, TNKS-1 and TNKS-2 are the isoforms targeted by this compound. They are involved in regulating protein stability, telomere maintenance, and other cellular functions .
- Structural Insights : Molecular modeling studies reveal that specific conserved residues (such as GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2) mediate the dual binding mechanism. High-affinity interactions with these residues contribute to inhibition .
- Wnt/β-catenin Pathway : TNKS enzymes regulate the Wnt signaling pathway. Inhibition of TNKS disrupts this pathway, affecting β-catenin stability and downstream gene expression .
- Telomere Maintenance : TNKS-1 is involved in telomere elongation. Inhibition may impact telomere length and cellular senescence .
- Cellular Effects : Inhibition of TNKS affects Wnt signaling, telomere maintenance, and other TNKS-related processes. This can influence cell proliferation, differentiation, and survival .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Properties
IUPAC Name |
2-(4'-methyl-5'-oxospiro[8-azabicyclo[3.2.1]octane-3,2'-morpholine]-8-yl)pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-20-10-16(23-9-14(20)22)6-12-2-3-13(7-16)21(12)15-18-5-4-11(8-17)19-15/h4-5,12-13H,2-3,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHGDCWDRDUQLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CC3CCC(C2)N3C4=NC=CC(=N4)C#N)OCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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